Benzyl[(1-ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC16424174
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClFN3 |
|---|---|
| Molecular Weight | 269.74 g/mol |
| IUPAC Name | N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H16FN3.ClH/c1-2-17-13(14)12(10-16-17)9-15-8-11-6-4-3-5-7-11;/h3-7,10,15H,2,8-9H2,1H3;1H |
| Standard InChI Key | XROWTTBJPHNXBT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)CNCC2=CC=CC=C2)F.Cl |
Introduction
| Property | Value | Source |
|---|---|---|
| CAS Number | 1856042-93-7 | |
| Molecular Formula | C₁₄H₁₉ClFN₃ | |
| Molecular Weight | 283.78 g/mol | |
| IUPAC Name | N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-phenylmethanamine |
The compound’s structure is characterized by:
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A pyrazole ring with fluorine enhancing electronic stability.
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An ethyl group at position 1 influencing steric and electronic interactions.
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A benzylamine moiety at position 4, contributing to lipophilicity and receptor-binding potential .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically follows multi-step protocols common to pyrazole derivatives:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions.
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Fluorination: Introduction of fluorine at position 5 using fluorinating agents like Selectfluor®.
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Alkylation: Ethylation at position 1 via nucleophilic substitution.
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Benzylamine Coupling: Mannich-type reactions or reductive amination to attach the benzylaminomethyl group .
Industrial synthesis employs continuous flow reactors to optimize yield (reported 68–72% for analogs) and purity (>95% by HPLC).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, ethanol, reflux | 85% |
| Fluorination | Selectfluor®, CH₃CN, 60°C | 78% |
| Benzylamine Coupling | Benzylamine, NaBH₃CN, MeOH | 65% |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic conditions due to the fluorine substituent.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 4.32 (s, 2H, CH₂), 3.41 (q, J = 7.2 Hz, 2H, NCH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₃) .
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MS (ESI+): m/z 284.2 [M+H]⁺, consistent with the molecular formula .
Biological Activity and Mechanisms
Mechanism of Action
The benzylamine moiety may facilitate interactions with:
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GPCRs: Potential modulation of adrenergic or serotonin receptors.
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Enzyme Inhibition: Competitive binding to kinase ATP pockets due to the pyrazole scaffold .
Applications in Medicinal Chemistry
Drug Development
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Lead Optimization: The compound serves as a scaffold for introducing bioisosteric replacements (e.g., substituting benzyl with heteroaryl groups).
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Prodrug Design: Esterification of the amine group improves oral bioavailability in preclinical models.
Material Science
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